molecular formula C11H7N3 B14192857 Pyrido[4,3-c][1,5]naphthyridine CAS No. 923012-54-8

Pyrido[4,3-c][1,5]naphthyridine

Cat. No.: B14192857
CAS No.: 923012-54-8
M. Wt: 181.19 g/mol
InChI Key: GJLMDXIEMGBVAT-UHFFFAOYSA-N
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Description

Pyrido[4,3-c][1,5]naphthyridine is a heterocyclic compound that consists of a fused ring system containing nitrogen atoms. This compound is part of the broader class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrido[4,3-c][1,5]naphthyridine can be achieved through several classical synthetic protocols. Some of the well-known methods include the Friedländer reaction, Skraup synthesis, and hetero-Diels-Alder reactions . These methods involve the condensation of appropriate starting materials under specific reaction conditions to form the desired fused ring system.

For example, the Friedländer reaction involves the condensation of quinoline derivatives with ketones or aldehydes in the presence of acidic or basic catalysts . The Skraup synthesis, on the other hand, involves the cyclization of aniline derivatives with glycerol and sulfuric acid . The hetero-Diels-Alder reaction is another versatile method that involves the cycloaddition of dienes with dienophiles to form the fused ring system .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that can be optimized for high yield and purity. These methods often employ continuous flow reactors and automated synthesis platforms to ensure consistent production quality . The choice of synthetic route and reaction conditions depends on the availability of starting materials, cost considerations, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions: Pyrido[4,3-c][1,5]naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of nitrogen atoms in the fused ring system, which can act as nucleophilic or electrophilic sites.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and hydrogen peroxide, reducing agents such as sodium borohydride and lithium aluminum hydride, and halogenating agents such as chlorine and bromine . The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield this compound oxides, while reduction reactions can produce reduced derivatives with altered electronic properties .

Scientific Research Applications

Pyrido[4,3-c][1,5]naphthyridine has a wide range of scientific research applications due to its unique structural features and reactivity. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, this compound derivatives have shown promising activity against various diseases, including cancer, infectious diseases, and neurological disorders . The compound’s ability to interact with biological targets makes it a valuable tool for drug discovery and development.

In industry, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes . Its unique electronic properties make it suitable for applications in optoelectronics and photonics.

Mechanism of Action

The mechanism of action of pyrido[4,3-c][1,5]naphthyridine involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes, receptors, and nucleic acids, modulating their activity and leading to various biological effects . For example, this compound derivatives have been shown to inhibit the activity of certain kinases

Properties

CAS No.

923012-54-8

Molecular Formula

C11H7N3

Molecular Weight

181.19 g/mol

IUPAC Name

pyrido[4,3-c][1,5]naphthyridine

InChI

InChI=1S/C11H7N3/c1-2-10-11(13-4-1)9-7-12-5-3-8(9)6-14-10/h1-7H

InChI Key

GJLMDXIEMGBVAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C3C=CN=CC3=C2N=C1

Origin of Product

United States

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